molecular formula C17H19N7 B10856169 Rovadicitinib CAS No. 1948242-59-8

Rovadicitinib

货号 B10856169
CAS 编号: 1948242-59-8
分子量: 321.4 g/mol
InChI 键: ZGENDZDSLYKCSI-CQSZACIVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of rovadicitinib involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. the general approach involves the use of organic synthesis techniques to construct the complex molecular structure of this compound .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include the use of advanced chemical engineering techniques and stringent quality control measures to produce the compound on a commercial scale .

化学反应分析

Types of Reactions

Rovadicitinib undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may produce alcohols or amines .

科学研究应用

Rovadicitinib has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the JAK-STAT signaling pathway and its role in various chemical processes.

    Biology: Employed in research to understand the molecular mechanisms of cell proliferation, apoptosis, and cytokine regulation.

    Medicine: Investigated for its potential therapeutic effects in treating myeloproliferative neoplasms, chronic graft-versus-host disease, and other inflammatory conditions.

    Industry: Utilized in the development of new drugs targeting JAK and ROCK pathways

作用机制

Rovadicitinib exerts its effects by inhibiting the activity of JAK and ROCK enzymes. This inhibition disrupts the JAK-STAT signaling pathway, leading to decreased cell proliferation, increased apoptosis, and reduced production of inflammatory cytokines. The molecular targets of this compound include JAK2, CALR, and MPL mutations, which are commonly found in myeloproliferative neoplasms .

相似化合物的比较

Similar Compounds

Uniqueness

Rovadicitinib is unique due to its dual inhibition of JAK and ROCK enzymes, which provides a broader range of therapeutic effects compared to other JAK inhibitors. This dual inhibition allows for more effective regulation of cell proliferation, apoptosis, and cytokine production, making this compound a promising candidate for treating various inflammatory and proliferative diseases .

属性

CAS 编号

1948242-59-8

分子式

C17H19N7

分子量

321.4 g/mol

IUPAC 名称

(3R)-3-[3-amino-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]-3-cyclopentylpropanenitrile

InChI

InChI=1S/C17H19N7/c18-7-5-14(11-3-1-2-4-11)24-9-13(16(19)23-24)15-12-6-8-20-17(12)22-10-21-15/h6,8-11,14H,1-5H2,(H2,19,23)(H,20,21,22)/t14-/m1/s1

InChI 键

ZGENDZDSLYKCSI-CQSZACIVSA-N

手性 SMILES

C1CCC(C1)[C@@H](CC#N)N2C=C(C(=N2)N)C3=C4C=CNC4=NC=N3

规范 SMILES

C1CCC(C1)C(CC#N)N2C=C(C(=N2)N)C3=C4C=CNC4=NC=N3

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。